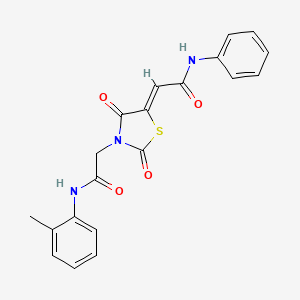
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents. A study by Mabkhot et al. (2019) demonstrated the synthesis of thiazolidinone compounds with moderate cytotoxic activity. The compounds were analyzed using X-ray crystallography and spectral analysis, indicating their potential in anticancer research. Another study by Kryshchyshyn-Dylevych (2020) focused on the synthesis of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides, which showed selective inhibition against various cancer cell lines, including CNS, kidney, and breast cancers. These findings underscore the relevance of thiazolidinone derivatives in designing new anticancer drugs.
Anti-inflammatory and Antimicrobial Applications
Thiazolidinone derivatives have also been explored for their anti-inflammatory and antimicrobial properties. The research devoted to new non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the thiazolidinone core shows promising results in the design of new drugs. Golota et al. (2015) synthesized derivatives demonstrating anti-exudative activity, indicating their potential as anti-inflammatory agents. Furthermore, Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing the versatility of thiazolidinone compounds in addressing different microbial threats.
Hypoglycemic and Hypolipidemic Effects
In the realm of metabolic disorders, thiazolidinone derivatives have been evaluated for their hypoglycemic and hypolipidemic effects. Nikalje et al. (2012) synthesized novel thiazolidinedione derivatives and evaluated them in animal models for their hypoglycemic activity. Some derivatives exhibited promising activity, offering a potential therapeutic approach for managing diabetes and related metabolic conditions.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-5-6-10-15(13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTADPWZNXPUGV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
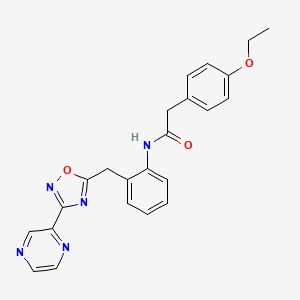
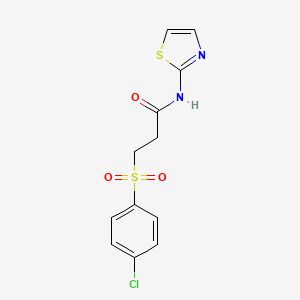
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B2988701.png)

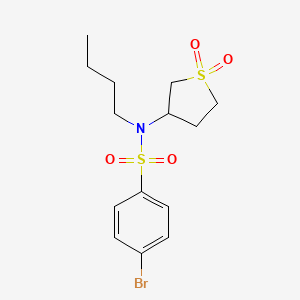
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
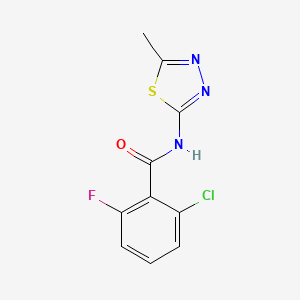
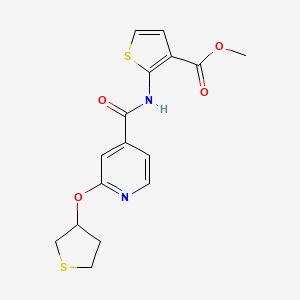
![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-1-methylpyrrole-2-carboxamide](/img/structure/B2988717.png)
![N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2988718.png)
![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)
![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)
